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Compound Focus: Docetaxel Impurity 4

CAS No.: 153744-63-9

Cat. No.: S1790386

Introduction to Docetaxel Impurity 4

Impurity profiling is a critical component of pharmaceutical development, ensuring drug safety and efficacy
by identifying and characterizing minor components in Active Pharmaceutical Ingredients (APIs). For
Docetaxel, a potent antineoplastic agent from the taxoid family, controlling process-related impurities is
essential for final product quality [1]. Docetaxel Impurity 4, specifically identified as (4S,5S)-3-(tert-
butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid, is a process-related impurity
supplied for use as a reference standard [2]. Its primary role is in analytical method development, validation,
and quality control during the commercial production of Docetaxel, particularly for Abbreviated New Drug
Applications (ANDAs) [2].

Structural and Chemical Properties

The following table summarizes the key identifiers and chemical properties of Docetaxel Impurity 4:

Property Description

Chemical Name (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic
acid [2]

CAS Number 153744-63-9 [2]
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Property

Molecular
Formula

Molecular Weight

SMILES

Storage &
Handling

Description

C17H23NOs [2]

321.4 g/mol [2]
O=C(N1C@@HC@@H=0)OC1(C)C)OC(C)(C)C [2]

Shipping at ambient temperature [2]

Analytical Method for Identification and Quantification

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate

Docetaxel Impurity 4 from other process impurities, degradation products, and formulation excipients. The

method below is adapted from general principles of Docetaxel analysis [1].

Chromatographic Conditions

Parameter

Specification

Column

Mobile Phase A

Mobile Phase B

Gradient Program

Flow Rate

Column Temperature

Injection Volume

C18, 250 mm x 4.6 mm, 5 um (or equivalent)

Water (Buffered)

Acetonitrile

Time (min) / %B: 0/25, 10/40, 30/60, 45/80, 50/25, 55/25

1.0 mL/min

25°C

10 L
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Parameter Specification
Detection UV Photodiode Array (PAD) at 230 nm
Run Time 55 minutes

Sample and Standard Preparation

e Standard Solution (Impurity 4): Accurately weigh approximately 10 mg of Docetaxel Impurity 4
reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the specified
diluent to obtain a stock solution of 100 pg/mL. Further dilute as needed to prepare working
standards.

e Test Sample Solution: For a Docetaxel drug substance or formulation, prepare a solution at a
concentration of about 1 mg/mL using the same diluent.

¢ Placebo Solution: Prepare a solution of the formulation excipients (e.g., Polysorbate 80) at the
concentration present in the test sample.

System Suitability and Validation

The method should be validated as per ICH guidelines. A system suitability test should be performed before

analysis.

¢ Relative Retention Time (RRT): Establish the RRT of Impurity 4 relative to Docetaxel.
e Theoretical Plates: The Docetaxel peak should meet the minimum required theoretical plates.
¢ Tailing Factor: The tailing factor for the Docetaxel peak should not exceed 2.0.

The following workflow outlines the experimental procedure for the analysis:
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Acceptance Criteria and Specification Limits
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For quantitative analysis, the following table provides a framework for setting acceptance criteria. The actual

limits should be justified based on batch data and regulatory guidance (e.g., ICH Q3B(R2)).

Parameter Target Acceptance Criteria

Identification The retention time of the impurity in the test solution should match that of
the standard solution.

Limit of Detection (LOD)  Signal-to-Noise ratio = 3 (Approx. 0.05% of analyte concentration).

Limit of Quantification Signal-to-Noise ratio = 10 (Approx. 0.2% of analyte concentration) [1].

(LOQ)

Reporting Threshold Report and identify any unknown impurity above 0.10%.

Specification Limit The individual unspecified impurity should be not more than (NMT) 0.15-
0.20%.

Impurity Control Strategy in Pharmaceutical
Development

The control of Docetaxel Impurity 4 is part of a broader strategy to ensure the quality of Docetaxel
injection. This involves understanding its source and ensuring it is adequately separated from other
components during analysis. A key challenge is that Docetaxel is formulated with Polysorbate 80 as a
solubilizer, which itself produces peaks in chromatographic analysis [1]. The developed HPL.C method must
be able to separate Impurity 4, other process-related impurities, and major degradants (like 7-epi Docetaxel)
from the peaks arising from Polysorbate 80. Failure to do so can lead to either overestimation or

underestimation of impurity levels [1].

The following diagram illustrates the logical relationships within this impurity control strategy:
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Discussion and Application Notes

¢ Method Selectivity: The primary analytical challenge is the selective separation of Impurity 4 from
other structurally similar taxane impurities and excipient peaks. The use of a buffered mobile phase
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and a optimized gradient on a C18 column is crucial. Method development should include injections
of placebo and samples spiked with available impurity standards to confirm resolution [1].

¢ Role of the Reference Standard: Docetaxel Impurity 4 is for analytical or laboratory use only
and is not intended for human administration [2]. Its primary application is to provide a definitive
benchmark for:

o Method Development and Validation: Establishing relative retention times (RRT) and relative
response factors (RRF) for accurate quantification.

o Quality Control (QC): Serving as a system suitability test and for the identification and
guantification of the impurity in routine release testing of Docetaxel drug substance and its
formulations.

¢ Regulatory Compliance: The use of a well-characterized reference standard like Docetaxel
Impurity 4 supports regulatory submissions (e.g., ANDA) by providing traceability and validated data
for impurity control strategies [2].

Conclusion

This document provides a foundational protocol for the analysis of Docetaxel Impurity 4 using a stability-
indicating HPLC method. The detailed chromatographic conditions, sample preparation steps, and control
strategy are designed to ensure accurate identification and quantification. Adherence to this protocol,
combined with rigorous method validation, will support the comprehensive impurity profiling required for

the quality assurance of Docetaxel throughout its product lifecycle.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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